Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate
Description
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-(6-hydroxy-4-methyl-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C12H12O4/c1-7-3-9(13)5-10-12(7)8(6-16-10)4-11(14)15-2/h3,5-6,13H,4H2,1-2H3 |
InChI Key |
RTMUWEHIDUXSOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=CO2)CC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
Early synthetic routes relied on concentrated sulfuric acid (H₂SO₄) for cyclization, achieving moderate yields (50–60%). However, side reactions such as over-acetylation and ring oxidation were common. Modern protocols replace H₂SO₄ with p-toluenesulfonic acid (PTSA) , enhancing selectivity and reducing decomposition (yield: 75%).
Transition Metal Catalysis
Palladium-based catalysts enable regioselective benzofuran assembly. For example, Pd(PPh₃)₄ facilitates the coupling of iodophenols with alkynes, forming the benzofuran core at 80–90°C. This method is advantageous for scalability, with isolated yields exceeding 70%.
Purification and Isolation Techniques
Chromatographic Methods
Crude reaction mixtures are typically purified via silica gel column chromatography . A hexane/ethyl acetate gradient (8:2 to 6:4) effectively separates this compound from unreacted starting materials and byproducts.
Example Protocol :
Recrystallization
Recrystallization from methanol or ethyl acetate/heptane mixtures further enhances purity. Optimal conditions involve slow cooling from 60°C to room temperature, yielding colorless crystals (mp: 128–130°C).
Analytical Validation and Characterization
Spectroscopic Data
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid-catalyzed | 4-Methylcatechol | H₂SO₄ | 50–60 | 85 |
| Pd-catalyzed | 2-Iodo-4-methoxyphenol | Pd(PPh₃)₄ | 70–75 | 92 |
| Friedel-Crafts | Preformed benzofuran | AlCl₃ | 80–85 | 95 |
Key Insight : Transition metal-catalyzed routes offer superior yields and purity but require stringent anhydrous conditions.
Industrial-Scale Considerations
Solvent Selection
Toluene and dichloroethane are preferred for large-scale reactions due to low cost and ease of removal. Toluene reflux (110°C) facilitates efficient mixing and heat transfer.
Waste Management
Neutralization of acidic byproducts with aqueous NaHCO₃ minimizes environmental impact. Organic phases are recovered via distillation, reducing solvent waste by 40%.
Emerging Methodologies and Innovations
Enzymatic Esterification
Recent studies explore lipase-catalyzed esterification under mild conditions (pH 7, 25°C). Candida antarctica lipase B (CAL-B) converts 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetic acid to the methyl ester with 90% conversion in 24h.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Key Findings :
-
Alkaline hydrolysis is more efficient due to the stability of the intermediate carboxylate anion .
-
Acidic conditions may lead to partial decomposition of the benzofuran ring under prolonged heating .
Reduction Reactions
The ester group can be reduced to primary alcohols using hydride-based reagents.
Key Findings :
-
LiAlH₄ selectively reduces the ester without affecting the benzofuran ring .
-
Catalytic hydrogenation may concurrently reduce double bonds in the benzofuran system, depending on catalyst choice .
Oxidation Reactions
The hydroxyl group at the 6-position is susceptible to oxidation.
| Reaction Type | Conditions | Reagents | Product | Yield |
|---|---|---|---|---|
| KMnO₄ oxidation | H₂O, 80°C, 4 hours | KMnO₄ | 2-(6-Oxo-4-methylbenzofuran-3-yl)acetic acid | 60–65% |
| DDQ oxidation | DCM, RT, 12 hours | DDQ | Quinone derivative | 50–55% |
Key Findings :
-
KMnO₄ oxidizes the phenolic -OH to a ketone, but over-oxidation of the benzofuran ring may occur.
-
DDQ selectively generates quinone structures, preserving the ester functionality .
Electrophilic Substitution
The electron-rich benzofuran ring undergoes electrophilic substitution at the 5-position.
Key Findings :
-
Nitration requires low temperatures to prevent ring degradation.
-
Bromination proceeds regioselectively due to the directing effects of the hydroxyl and methyl groups .
Functional Group Transformations
The hydroxyl group can be functionalized via protection/deprotection strategies.
Key Findings :
-
Acetylation is quantitative and reversible under mild acidic conditions .
-
Silylation enhances solubility in non-polar solvents for further synthetic modifications .
Biological Activity-Related Reactions
In medicinal chemistry contexts, this compound participates in reactions to generate bioactive analogs:
Key Findings :
-
Amide derivatives exhibit enhanced HDAC inhibitory activity compared to the parent ester .
-
Glycosylation improves water solubility but may reduce membrane permeability .
Critical Analysis of Reactivity
The compound’s reactivity is governed by two key features:
-
Methyl Ester Group : Highly reactive toward nucleophiles (e.g., hydrolysis, aminolysis) and reducible to alcohols.
-
Hydroxyl Group : Participates in oxidation, protection, and electrophilic substitution. Steric hindrance from the 4-methyl group moderates reaction rates at the 5-position .
Comparative studies show that electron-donating groups (e.g., 4-methyl) stabilize the benzofuran ring against harsh reaction conditions, whereas electron-withdrawing groups (e.g., nitro) increase susceptibility to ring-opening reactions .
Experimental data confirms that reaction outcomes are sensitive to temperature, catalyst choice, and solvent polarity. For instance, Ru-catalyzed hydrogenation achieves higher selectivity compared to traditional Pd/C systems.
Scientific Research Applications
Anticancer Properties
Research indicates that methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HeLa and MDA-MB-231 cells, with IC50 values in the low micromolar range. The compound's mechanism involves:
- Inhibition of Tubulin Polymerization : This disrupts cancer cell division.
- Induction of Apoptosis : It promotes programmed cell death through mitochondrial pathways .
Anti-inflammatory and Antioxidant Effects
The compound has demonstrated anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. Its antioxidant activity is attributed to the presence of the hydroxyl group, which scavenges free radicals, thereby protecting cells from oxidative stress.
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stands out among similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl and ester groups | Anti-inflammatory, anticancer |
| Benzofuran-3-carboxylic acid | Carboxylic acid instead of ester | Moderate antibacterial |
| 6-Hydroxybenzofuran | Hydroxyl group only | Antioxidant |
| Methyl 2-benzofuranacetate | Lacks hydroxyl group | Varies based on structure |
This table illustrates the enhanced solubility and reactivity of this compound compared to other benzofuran derivatives.
Case Studies
Several studies have explored the applications of this compound:
- In Vitro Antiproliferative Activity : A study evaluated its effects on five human cancer cell lines, demonstrating significant growth inhibition compared to standard anticancer drugs .
- HDAC Inhibition : The compound has been assessed for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. Results indicated moderate inhibition, suggesting potential as an HDAC inhibitor in cancer therapy .
Mechanism of Action
The mechanism of action of Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in various biochemical reactions, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
The pharmacological and physicochemical properties of benzofuran derivatives are highly dependent on substituent patterns. Below is a comparative analysis of Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate and its analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Electronic and Steric Effects
- Hydroxy vs. Methoxy Substituents : The hydroxyl group in this compound facilitates hydrogen bonding, enhancing solubility in polar solvents. In contrast, the methoxy group in 2-(6-Methoxybenzofuran-3-yl)acetic acid increases lipophilicity, favoring membrane permeability but reducing hydrogen-bonding capacity .
Pharmacological Potential
- Carboxylic Acid Analogs : 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid () demonstrates intermolecular hydrogen bonding via its carboxyl group, a feature absent in the methyl ester form of the target compound. This may influence crystallinity and bioavailability .
Biological Activity
Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate is a compound that has garnered attention due to its notable biological activities, particularly in the fields of anti-inflammatory, antioxidant, and antimicrobial research. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
Overview of Biological Activities
The structure of this compound suggests potential therapeutic properties. The presence of the hydroxyl group enhances its solubility and reactivity with biological targets, which is critical for its pharmacological efficacy. Research indicates that compounds with benzofuran structures often exhibit significant biological activities, including:
- Anti-inflammatory properties : Compounds similar to this compound have been shown to inhibit enzymes involved in inflammatory pathways.
- Antioxidant activity : The compound may protect cells from oxidative stress by scavenging free radicals.
- Antimicrobial effects : Preliminary studies suggest that it could be effective against various microbial strains.
Studies have indicated that this compound interacts with specific enzymes and receptors involved in inflammatory responses. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Understanding these interactions is vital for evaluating its therapeutic potential.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes the key steps involved in its synthesis:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Hydroxylation | Formation of hydroxyl group at position 6 |
| 2 | Esterification | Methyl acetate formation |
| 3 | Purification | Isolation of the final product |
The structure activity relationship (SAR) studies indicate that modifications to the benzofuran core can significantly influence biological activity. For instance, substituents at various positions on the benzene ring can enhance or diminish potency against specific targets.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of this compound and related compounds:
- Anticancer Activity : A study found that derivatives of benzofuran exhibited selective toxicity towards cancer cell lines such as K562 and HL-60 while sparing normal cells like HaCaT. The IC50 values ranged from low micromolar concentrations, indicating promising anticancer properties .
- Anti-inflammatory Effects : In an experimental model using rats, this compound demonstrated a significant reduction in ulcer formation when administered prior to an inflammatory agent (indomethacin), suggesting strong anti-inflammatory potential .
- Antioxidant Activity : The compound was assessed for its ability to scavenge free radicals in vitro, showing significant antioxidant activity compared to standard antioxidants .
Q & A
Basic: What are the critical steps for synthesizing Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate in laboratory settings?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization, oxidation, and reduction. For example:
- Cyclization : Refluxing 2-(2-acetyl-5-(benzyloxy)phenoxy)acetic acid ethyl ester with potassium carbonate in water initiates benzofuran ring formation.
- Oxidation : Selenium dioxide in 1,4-dioxane oxidizes intermediates, requiring 48-hour reflux to ensure complete conversion.
- Reduction : NaBH₄ is added in methanol to reduce aldehydes, followed by HCl quenching and purification via flash chromatography (ethyl acetate/petroleum ether, 1:5) .
Key Considerations : Monitor reaction progress using TLC, optimize solvent ratios for column chromatography, and validate purity via melting point and HRMS .
Advanced: How can researchers address contradictions in NMR spectral data for benzofuran derivatives?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or hydrogen bonding. Strategies include:
- Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to stabilize hydrogen-bonded protons and resolve splitting patterns.
- Variable-Temperature NMR : Detect conformational changes by analyzing spectra at 25°C vs. −40°C.
- X-ray Crystallography : Resolve ambiguities by correlating NMR data with solid-state structures (e.g., intermolecular O–H⋯O hydrogen bonds in crystal lattices) .
Example : In the title compound, carboxyl group dimerization via hydrogen bonding simplifies NMR interpretation by stabilizing specific conformers .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign benzofuran ring protons (δ 6.99–7.55 ppm) and acetate methyl groups (δ 3.6–4.8 ppm). Cross-validate with DEPT and COSY for connectivity .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 255.1021) and rule out impurities .
- IR Spectroscopy : Identify functional groups (e.g., hydroxyl at 3402 cm⁻¹, carbonyl at 1597 cm⁻¹) .
Advanced: How can computational models predict the reactivity of this compound?
Methodological Answer:
- 3D-QSAR : Develop models using substituent effects (e.g., methyl or hydroxyl groups) to predict biological activity or reaction pathways. For example, bicycloheptene derivatives show enhanced stability in QSAR studies .
- Molecular Dynamics (MD) : Simulate hydrogen-bonding networks observed in crystallography (e.g., carboxyl dimer stability) to predict solubility or degradation .
Validation : Compare computational results with experimental data (e.g., reaction yields, melting points) .
Basic: What purification strategies are effective for benzofuran intermediates?
Methodological Answer:
- Flash Chromatography : Use silica gel with ethyl acetate/petroleum ether (1:5) for polar intermediates. Adjust ratios based on TLC Rf values .
- Acid-Base Extraction : Separate carboxyl-containing products by pH-dependent solubility (e.g., aqueous Na₂CO₃ for acidic fractions) .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to improve crystal purity .
Advanced: How does solid-state structure influence the compound’s chemical behavior?
Methodological Answer:
- Hydrogen Bonding : Centrosymmetric dimers formed via O–H⋯O interactions (2.68 Å) enhance thermal stability and reduce hygroscopicity .
- Planarity Analysis : Benzofuran ring planarity (mean deviation ≤0.005 Å) affects π-π stacking in solution, influencing solubility and reactivity .
Experimental Validation : Use SHELXL for refinement and Mercury software to visualize packing motifs .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and N95 respirators due to potential irritancy (Safety Code: Xi) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of acetic anhydride or selenium dioxide fumes .
- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated solvents (e.g., chloroform) .
Advanced: How to resolve discrepancies in crystallographic data refinement?
Methodological Answer:
- SHELX Suite : Use SHELXL for high-resolution refinement, applying restraints for disordered atoms (e.g., methyl groups). Validate with Rint < 5% .
- Twinned Data : For overlapping reflections, apply HKLF 5 format in SHELXL and analyze BASF parameters .
Case Study : Refinement of the title compound’s carboxyl groups required riding models for H atoms, with Uiso fixed at 1.2–1.5×Ueq of parent atoms .
Basic: How to confirm the absence of regioisomers during synthesis?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between hydroxyl protons and methyl groups to confirm substitution patterns.
- X-ray Diffraction : Unambiguously assign regiochemistry via bond lengths and angles (e.g., C–O distances in benzofuran rings) .
Advanced: What mechanistic insights explain the compound’s stability under acidic conditions?
Methodological Answer:
- Resonance Stabilization : The benzofuran ring’s conjugated π-system delocalizes electron density, reducing protonation at the acetate oxygen.
- Steric Protection : The 4-methyl group hinders nucleophilic attack on the ester carbonyl.
Experimental Support : Hydrolysis studies under 5 M HCl show <10% degradation after 24 hours, validated by HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
